N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide
Description
N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide is a synthetic organic compound that belongs to the class of diazepane derivatives. This compound is characterized by the presence of a diazepane ring, a phenyl group, and a methanesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-26(24,25)20-17-10-8-16(9-11-17)19(23)22-13-5-12-21(14-15-22)18-6-3-2-4-7-18/h2-4,6-11,20H,5,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQJVKNPXXCNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via nucleophilic substitution reactions, often using phenyl halides or phenylboronic acids in the presence of palladium catalysts.
Attachment of the Methanesulfonamide Moiety: The final step involves the sulfonylation of the diazepane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and methanesulfonamide groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, boronic acids, and sulfonyl chlorides are employed under catalytic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anti-inflammatory agent. Studies have demonstrated its efficacy against various bacterial strains and its ability to reduce inflammation in vitro and in vivo .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The diazepane ring and phenyl group facilitate binding to these targets, leading to the modulation of biological pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anti-inflammatory effects are linked to the suppression of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane Derivatives: Compounds with similar diazepane rings but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups attached to various aromatic or aliphatic moieties.
Uniqueness
N-[4-(4-phenyl-1,4-diazepane-1-carbonyl)phenyl]methanesulfonamide stands out due to its unique combination of a diazepane ring, phenyl group, and methanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
